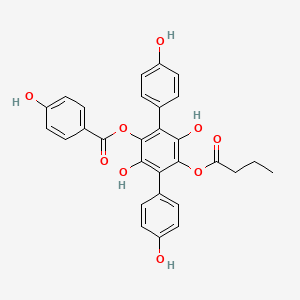

Thelephantin A

描述

Structure

3D Structure

属性

分子式 |

C29H24O9 |

|---|---|

分子量 |

516.5 g/mol |

IUPAC 名称 |

[4-butanoyloxy-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] 4-hydroxybenzoate |

InChI |

InChI=1S/C29H24O9/c1-2-3-22(33)37-27-23(16-4-10-19(30)11-5-16)26(35)28(38-29(36)18-8-14-21(32)15-9-18)24(25(27)34)17-6-12-20(31)13-7-17/h4-15,30-32,34-35H,2-3H2,1H3 |

InChI 键 |

CNDDIRNNJHDZCC-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |

规范 SMILES |

CCCC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |

同义词 |

thelephantin A |

产品来源 |

United States |

Biosynthetic Investigations of Thelephantin a

Proposed Biosynthetic Pathways for Thelephantin A and Related p-Terphenyls

The biosynthesis of p-terphenyls, a class of natural products characterized by a central benzene (B151609) or quinone ring flanked by two phenyl groups, originates from the shikimate-chorismate pathway. nih.govresearchgate.net General investigations, including feeding studies with 13C- and 14C-labeled precursors, have established that the C-18 backbone of these compounds arises from the initial condensation of two molecules of an aromatic α-keto acid, typically derived from L-phenylalanine or L-tyrosine. nih.govresearchgate.net

The proposed pathway commences with the deamination of these aromatic amino acids to their corresponding keto acids, such as phenylpyruvic acid or 4-hydroxyphenylpyruvic acid. Two molecules of these precursors are then dimerized to form the central p-terphenylquinone scaffold. sci-hub.se For many p-terphenyls produced by Basidiomycete fungi, the compound Atromentin, derived from two units of 4-hydroxyphenylpyruvic acid, serves as a crucial intermediate. nih.gov Subsequent modifications by a suite of tailoring enzymes generate the vast structural diversity observed in this family, including this compound, which is isolated from the mushroom Thelephora aurantiotincta. nih.govresearchgate.netnih.gov

Role of Polyketide Synthases in this compound Biogenesis

Contrary to what the poly-phenolic structure might suggest, the core scaffold of this compound and related p-terphenyls is not assembled by a classical polyketide synthase (PKS). Instead, extensive research has identified a distinct class of non-ribosomal peptide synthetase-like (NRPS-like) enzymes as the key catalysts. sci-hub.seacs.orgresearchgate.net

These specialized enzymes are distinguished from canonical NRPSs by the absence of a condensation (C) domain. acs.orgresearchgate.net They typically feature a conserved architecture of an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a terminal thioesterase (TE) domain. researchgate.net

The proposed mechanism involves the following steps:

Activation: The A-domain selects and activates the precursor α-keto acid (e.g., phenylpyruvic acid) using ATP, forming an aminoacyl-AMP intermediate.

Thiolation: The activated precursor is transferred to the phosphopantetheinyl arm of the T-domain, creating a thioester linkage.

Dimerization and Cyclization: The TE domain catalyzes a Claisen/Dieckmann-type condensation between two molecules of the T-domain-bound precursor, leading to the formation of the six-membered dihydroxyquinone ring and subsequent release from the enzyme. sci-hub.se

These NRPS-like enzymes, sometimes referred to as quinone synthetases, are responsible for creating key p-terphenylquinone intermediates like polyporic acid and atromentin, which are the foundational structures upon which further tailoring occurs to yield compounds like this compound. sci-hub.seacs.org

Enzymatic Transformations and Intermediates in this compound Formation

Following the synthesis of the p-terphenylquinone core by the NRPS-like enzyme, a variety of tailoring enzymes modify the scaffold to produce the final mature natural product. rsc.orgnih.gov this compound is a diacylated p-terphenyl (B122091), indicating that several oxidative and acyl-transfer reactions are required.

Key intermediates in the general p-terphenyl pathway include:

Polyporic Acid: Formed from the dimerization of phenylpyruvic acid. sci-hub.seacs.org

Atromentin: Formed from the dimerization of 4-hydroxyphenylpyruvic acid, it is a key intermediate in the biosynthesis of many fungal pigments. nih.gov

The subsequent enzymatic transformations are critical for generating the specific structure of this compound. While the precise enzymes from Thelephora aurantiotincta have not been characterized, a general sequence can be proposed based on known tailoring reactions in other p-terphenyl pathways. researchgate.netresearchgate.net

Table 1: Proposed Enzymatic Transformations in this compound Biosynthesis

| Step | Enzyme Class (Predicted) | Transformation | Substrate (Example) | Product (Example) |

|---|---|---|---|---|

| 1 | NRPS-like Enzyme | Dimerization & Cyclization | Phenylpyruvic acid | Polyporic acid |

| 2 | Reductase (e.g., SDR family) | Reduction of quinone | Polyporic acid | Terphenyl triol intermediate |

| 3 | Dehydratase (e.g., NTF2-like family) | Dehydration | Terphenyl triol intermediate | Hydroxylated p-terphenyl |

The final and defining steps in this compound biogenesis are the esterifications of the central ring's hydroxyl groups with specific acyl-CoAs. Thelephantins are known to possess various acyl groups, such as phenylacetoxyl or benzoyl groups. nih.gov These reactions are catalyzed by acyltransferases , which transfer the acyl moiety from an activated donor to the p-terphenyl core, completing the synthesis of this compound.

Precursor Incorporation Studies for this compound Biosynthesis

Precursor incorporation studies using isotopically labeled compounds are a fundamental technique for elucidating biosynthetic pathways. For the broader class of p-terphenyls, feeding experiments with 13C- and 14C-labeled precursors have been instrumental. nih.govresearchgate.net These studies have confirmed that the pathway initiates with precursors from the shikimate pathway. nih.gov

Specifically, the incorporation of labeled L-phenylalanine and phenylpyruvic acid into various p-terphenyls has demonstrated their role as direct building blocks. nih.gov To date, specific precursor incorporation studies on Thelephora aurantiotincta for the explicit purpose of elucidating this compound biosynthesis have not been reported in the literature. However, based on the well-established general pathway, it is confidently inferred that this compound is also derived from these aromatic amino acid precursors.

Genetic Basis and Regulation of this compound Production in Producer Organisms

In fungi and bacteria, the genes encoding the enzymes for a specific metabolic pathway are typically organized into a contiguous region on the chromosome known as a Biosynthetic Gene Cluster (BGC) . uni-marburg.dewikipedia.orgnih.gov This co-localization facilitates the coordinated regulation and expression of all necessary enzymes.

The BGCs for p-terphenyls have been identified in several microorganisms. sci-hub.seuni-marburg.de For instance, the ech gene cluster from Streptomyces sp. LZ35, responsible for echoside production, contains the core NRPS-like enzyme (EchA), tailoring enzymes like a reductase (EchB) and dehydratase (EchC), and a methyltransferase (EchD). sci-hub.se This organization is a common template for p-terphenyl BGCs.

The specific biosynthetic gene cluster responsible for this compound production in its native producer, Thelephora aurantiotincta, has not yet been identified or characterized. researchgate.netnih.gov Genome mining of this fungus would be required to locate the putative BGC. It is expected to contain a gene for an NRPS-like enzyme alongside a suite of genes encoding tailoring enzymes, such as reductases, dehydratases, and the critical acyltransferases that define the final structure of this compound.

Chemoenzymatic Approaches for Biosynthesis Pathway Elucidation of this compound

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biocatalysis to create complex molecules or to elucidate biosynthetic pathways. acs.orgnih.govresearchgate.net For p-terphenyls, a key biochemical approach for pathway elucidation is the in vitro reconstitution of the biosynthetic machinery. acs.orgnih.gov This involves expressing and purifying the biosynthetic enzymes (e.g., the NRPS-like enzyme and tailoring enzymes) and then combining them in a test tube with the necessary precursors to confirm their function and determine the reaction sequence. sci-hub.se

While the total chemical synthesis of several Thelephantin analogues, including Thelephantin O, has been achieved through methods like Suzuki coupling and chemical acylation, reports on purely chemoenzymatic approaches to elucidate the this compound pathway are absent from the current scientific literature. acs.orghokudai.ac.jp The elucidation of the pathway to date relies on the characterization of related pathways in other organisms and the chemical identification of intermediates.

Future work could involve the heterologous expression of the candidate genes from the yet-to-be-identified this compound biosynthetic gene cluster. The functions of the individual enzymes could then be tested in vitro, providing definitive evidence for each step in the pathway and paving the way for future chemoenzymatic production of this compound and novel analogues.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

| L-tyrosine |

| Phenylpyruvic acid |

| 4-hydroxyphenylpyruvic acid |

| Atromentin |

| Polyporic acid |

| Thelephantin O |

Chemical Synthesis and Analog Development of Thelephantin a

Total Synthesis Strategies for Thelephantin A and its Stereoisomers

The total synthesis of this compound and its related stereoisomers, such as Thelephantin G and Thelephantin O, has been a subject of considerable research. These efforts have not only led to the successful construction of these complex molecules but have also spurred the development of novel synthetic methodologies.

The core structure of this compound is a p-terphenyl (B122091) scaffold, which consists of a central benzene (B151609) ring linked to two flanking phenyl rings at the para positions. Retrosynthetic analysis of this scaffold typically involves disconnecting the aryl-aryl bonds, suggesting the use of cross-coupling reactions as a key synthetic strategy. A common approach involves the sequential or double Suzuki-Miyaura coupling of a di-halogenated central benzene ring with appropriately substituted arylboronic acids. tandfonline.comnih.gov This strategy allows for a convergent and flexible synthesis, where the peripheral aromatic rings can be constructed and functionalized separately before being coupled to the central ring.

For instance, the synthesis of Thelephantin G involved a retrosynthetic strategy that disconnected the molecule at the two ester linkages and the two aryl-aryl bonds of the p-terphenyl core. tandfonline.comnih.gov This led to three key building blocks: a central, appropriately substituted 1,4-dihalobenzene, and two different arylboronic acids representing the outer phenyl rings.

The synthesis of this compound and its congeners relies on a series of key chemical transformations. Among the most critical is the Suzuki-Miyaura cross-coupling reaction . nih.gov This palladium-catalyzed reaction is instrumental in forming the aryl-aryl bonds that constitute the p-terphenyl backbone. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial to achieve high yields and chemoselectivity, especially when dealing with differentially halogenated substrates for sequential couplings. researchgate.net

Another pivotal transformation is esterification . The hydroxyl groups on the central phenyl ring of the Thelephantin core are often esterified with various acyl groups in the final stages of the synthesis to yield the natural product. tandfonline.comnih.gov

Furthermore, the synthesis often requires the use of protecting groups to mask reactive functional groups, such as phenols, during the cross-coupling reactions. The subsequent deprotection steps are equally important to reveal the desired functionality.

The synthesis of specific isomers of this compound, such as Thelephantin G, requires precise control over stereoselectivity and regioselectivity. For example, the total synthesis of Thelephantin G successfully revised its initially proposed structure. tandfonline.comnih.gov This was achieved through a highly regioselective double Suzuki-Miyaura coupling. The regioselectivity was controlled by the differential reactivity of the halogen atoms on the central benzene ring, allowing for the sequential and controlled introduction of the two different peripheral aryl groups.

The development of flow reactor systems has also provided a powerful tool for achieving regioselective Suzuki-Miyaura couplings in the synthesis of unsymmetrically substituted p-terphenyls. tandfonline.comtandfonline.comresearchgate.net These systems allow for precise control over reaction parameters such as temperature and residence time, leading to enhanced selectivity. tandfonline.comtandfonline.comresearchgate.net

Key Chemical Transformations and Methodologies in this compound Total Synthesis

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for exploring the chemical space around this natural product and for identifying compounds with improved biological activity or more favorable physicochemical properties.

The design of this compound derivative libraries is guided by structure-activity relationship (SAR) studies of related p-terphenyl compounds. A key design principle often involves the modification of the substitution pattern on the p-terphenyl scaffold. This includes altering the number, position, and nature of the substituents on all three aromatic rings.

For example, in the design of analogues of Vialinin A, a structurally related p-terphenyl, the focus has been on modifying the hydroxyl groups on the central ring to understand their role in the compound's biological activity. nih.gov Another approach involves the synthesis of libraries of p-terphenyl-based cyclophanes to explore the impact of conformational constraints on their properties. acs.org The generation of small-molecule libraries of p-terphenyl guanidines has also been explored, inspired by natural antifreeze proteins. nih.gov

The following table summarizes key design considerations for this compound derivative libraries based on general principles for p-terphenyls:

| Structural Moiety | Design Considerations | Rationale |

| Central Phenyl Ring | Variation of number and position of hydroxyl groups; Introduction of other functional groups (e.g., methoxy, halogens) | To probe the importance of the catechol-like moiety for biological activity and to modulate electronic properties. |

| Peripheral Phenyl Rings | Introduction of diverse substituents (e.g., alkyl, alkoxy, nitro, amino) at various positions | To explore the impact of steric and electronic effects on activity and to improve pharmacokinetic properties. |

| Ester Side Chains | Variation of the acyl groups (e.g., different chain lengths, branching, aromatic vs. aliphatic) | To investigate the influence of the ester groups on lipophilicity and target interaction. |

| p-Terphenyl Backbone | Introduction of conformational constraints (e.g., cyclophanes); Replacement of phenyl rings with heterocycles | To study the effect of molecular shape and to introduce new potential interaction sites. |

Efficiently accessing a diverse range of modified this compound structures necessitates the development of expedient and flexible synthetic routes. A prominent strategy for the rapid synthesis of p-terphenyl analogues is the use of sequential, one-pot cross-coupling reactions. researchgate.net Flow chemistry has emerged as a particularly powerful technology for this purpose, enabling the rapid and selective synthesis of unsymmetrically substituted p-terphenyls. tandfonline.comtandfonline.comresearchgate.net This approach is well-suited for the generation of chemical libraries for high-throughput screening. tandfonline.comtandfonline.comresearchgate.net

Another innovative and efficient method for constructing multifunctionalized p-terphenyls is the [5C + 1C(N)] annulation strategy. lnu.edu.cn This metal-free approach allows for the synthesis of highly substituted p-terphenyls and their heteroaryl analogues under mild conditions, offering an alternative to traditional cross-coupling methods. lnu.edu.cn

The following table outlines some expedient synthetic methods for generating this compound analogues:

| Synthetic Method | Description | Advantages |

| Sequential Suzuki-Miyaura Coupling | Stepwise palladium-catalyzed cross-coupling of a dihaloarene with two different arylboronic acids. | High convergence and flexibility in introducing diverse peripheral rings. |

| Flow Chemistry | Continuous-flow synthesis, often employing sequential Suzuki-Miyaura couplings. | Rapid reaction times, improved selectivity, and suitability for library synthesis. tandfonline.comtandfonline.comresearchgate.net |

| [5C + 1C(N)] Annulation | A metal-free annulation of an alkenoyl ketene (B1206846) acetal (B89532) with nitroethane or ammonium (B1175870) acetate. | Mild reaction conditions, tolerance of various functional groups, and access to highly substituted systems. lnu.edu.cn |

| Chlorination of p-Terphenyl | Direct chlorination of the p-terphenyl core to introduce chloro substituents. | A direct method to introduce halogen atoms for further functionalization. |

Design Principles for this compound Derivative Libraries

Methodological Advancements in this compound-Related Synthesis

The synthesis of this compound and its analogs, which are part of the p-terphenyl class of natural products, has been an area of active research. These efforts have led to significant methodological advancements, primarily centered on the construction of the terphenyl core and the subsequent esterification to introduce the characteristic side chains.

A cornerstone in the synthesis of the p-terphenyl scaffold, essential for this compound, is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This palladium-catalyzed reaction forms carbon-carbon bonds between aryl halides and arylboronic acids, and has been instrumental in the total synthesis of related compounds like Thelephantin G and Thelephantin O. nih.govresearchgate.net The first total synthesis of Thelephantin O, an unsymmetrical 2',3'-diacyloxy-p-terphenyl, utilized a double Suzuki-Miyaura coupling as a key strategic element. researchgate.net

One of the significant advancements in this area is the development of methods for the synthesis of unsymmetrical p-terphenyls. tandfonline.com Traditional methods often struggled with controlling the regioselectivity, but newer protocols have demonstrated enhanced control. For instance, the use of flow reactors has emerged as a powerful tool for the sequentially selective Suzuki-Miyaura cross-coupling of dihaloarenes. tandfonline.com This technique allows for the creation of unsymmetrical p-terphenyls in high yields and is particularly well-suited for generating libraries of related compounds for structure-activity relationship studies. tandfonline.com A notable example involves the use of a phosphine-free palladium catalyst at room temperature for the first coupling step, followed by an in-flow second coupling with a different arylboronic acid. tandfonline.com

Another area of advancement is the exploration of more atom-economical and environmentally friendly methods. While the Suzuki-Miyaura reaction is highly effective, research into C-H activation strategies presents a promising alternative for the future. researchgate.net These methods avoid the need for pre-functionalized starting materials like organoboranes, contributing to greener synthetic processes. researchgate.net

The esterification of the central polyphenolic ring is the final key step in the synthesis of this compound and its analogs. The development of efficient esterification techniques for sterically hindered and poly-hydroxylated aromatic compounds is crucial. Research in this area has explored both chemical and enzymatic methods to improve yields and selectivity, which is particularly important for producing specific analogs with defined biological activities. mdpi.commdpi.com

The table below summarizes some of the key methodological advancements in the synthesis of this compound-related p-terphenyls.

| Methodological Advancement | Description | Key Advantages | Relevant Compounds |

| Sequential Suzuki-Miyaura Coupling | Stepwise palladium-catalyzed coupling of dihaloarenes with different arylboronic acids. | Allows for the controlled synthesis of unsymmetrical p-terphenyls. | Thelephantin O, Unsymmetrical p-terphenyl analogs |

| Flow Reactor Synthesis | Continuous in-flow synthesis using microreactors. | High yields, reduced reaction times, suitable for library synthesis. | Unsymmetrical p-terphenyls |

| Phosphine-Free Catalysts | Use of palladium catalysts without phosphine (B1218219) ligands. | Often more stable and less expensive catalysts. | Unsymmetrical p-terphenyls |

| C-H Activation (Emerging) | Direct coupling of C-H bonds, avoiding pre-functionalization. | Increased atom economy, greener synthesis. | Symmetrically substituted p-terphenyls (currently) |

| Advanced Esterification Methods | Development of selective chemical and enzymatic esterification protocols for polyphenols. | Improved yields and selectivity for creating specific analogs. | This compound and analogs |

Preclinical Biological Activities and Molecular Phenotypes of Thelephantin a

Modulation of Cellular Processes by Thelephantin A in In Vitro Models

Antiproliferative Effects in Cancer Cell Lines (e.g., HepG2, Caco2)

This compound, a p-terphenyl (B122091) derivative, has demonstrated selective cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Studies have shown that it can decrease cell viability in human hepatocellular carcinoma (HepG2) and human colonic carcinoma (Caco2) cells. nih.govresearchgate.netresearchgate.net Notably, this cytotoxic activity appears to be selective for cancer cells, as it did not show the same effect on noncancerous human hepatocytes. nih.govresearchgate.net

The antiproliferative activity of this compound and related compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For instance, a study reported IC50 values for Thelephantin O (a closely related compound) and other synthetic p-terphenyls against HepG2 and Caco2 cells to be in the range of 13.6-26.7 μmol/L. researchgate.net The antiproliferative effects of such compounds are considered significant and suggest potential for further investigation as anticancer agents. nih.gov

Activity in Non-Human Biological Systems

Effects of this compound in In Vivo Animal Models (e.g., neovascularization)

Direct in vivo studies investigating the effects of this compound on neovascularization in animal models are not extensively documented in current scientific literature. However, significant insights can be drawn from research on closely related p-terphenyl compounds, such as Vialinin A, which shares a similar structural backbone. Vialinin A, another p-terphenyl derived from mushrooms of the Thelephora genus, has demonstrated notable anti-neovascularization properties in vivo. nih.govnih.gov

In a mouse model utilizing a Matrigel plug assay, Vialinin A was shown to prevent the formation of new blood vessels induced by vascular endothelial growth factor (VEGF). nih.govnih.govresearchgate.net This inhibition of angiogenesis is a crucial finding, as neovascularization is implicated in pathological conditions like tumor growth. nih.gov The study observed that Vialinin A significantly reduced the invasion of endothelial cells into the Matrigel plugs and decreased the expression of endothelial cell markers CD31 and vWF. nih.gov The anti-angiogenic effects of Vialinin A are thought to be mediated through its antioxidant and anti-inflammatory activities, including the inhibition of reactive oxygen species (ROS) generation and the suppression of NF-κB activation. nih.govtocris.com While these findings directly pertain to Vialinin A, the shared p-terphenyl scaffold suggests that this compound could potentially exhibit similar anti-angiogenic activities, warranting further investigation in dedicated in vivo models. mdpi.com

Antimicrobial Potential (e.g., antibacterial, antifungal)

The antimicrobial properties of this compound have not been exhaustively detailed, but the broader class of p-terphenyls, to which it belongs, is recognized for a wide spectrum of biological activities, including antimicrobial effects. nih.gov Research on various natural and synthetic p-terphenyl derivatives has revealed significant antibacterial and antifungal capabilities. nih.govtandfonline.com

For instance, certain p-terphenyls isolated from the endophytic fungus Aspergillus sp. have demonstrated antibacterial activity against Xanthomonas oryzae pv. oryzicola and Erwinia amylovora. nih.gov Other derivatives have shown activity against Staphylococcus aureus. tandfonline.com One study on p-terphenyls from the halophilic actinomycete Nocardiopsis gilva reported antifungal activity against Candida albicans and antibacterial effects against Bacillus subtilis. nih.gov The mechanism of antibacterial action for some p-terphenyls, like Atromentin, involves the inhibition of essential bacterial enzymes, such as the enoyl-acyl carrier protein reductase in Streptococcus pneumoniae.

While specific data for this compound is limited, the consistent antimicrobial findings across the p-terphenyl class suggest a potential for this compound to possess similar antibacterial and antifungal properties. nih.gov

Comparative Biological Profiling of this compound and Related p-Terphenyls

Comparative studies of this compound and its structural relatives, particularly other p-terphenyls from the Thelephora genus like Thelephantin O and Vialinin A, have provided valuable insights into their structure-activity relationships.

One area of significant research has been their cytotoxic effects on cancer cells. A study comparing Thelephantin O and Vialinin A, both isolated from Thelephora aurantiotincta, found that both compounds decreased cell viability in human hepatocellular carcinoma (HepG2) and human colonic carcinoma (Caco2) cells. researchgate.net Notably, they did not affect noncancerous human hepatocytes, suggesting a degree of cancer-selective cytotoxicity. researchgate.net The cytotoxic mechanism of Thelephantin O was linked to its ability to chelate iron (Fe²⁺), which in turn induced cell cycle arrest at the G1 phase. acs.orgnih.gov A structure-activity analysis revealed that the ortho-dihydroxy substitution on the central benzene (B151609) ring of the p-terphenyl structure was crucial for both cytotoxicity and iron-chelation. acs.orgnih.gov

Molecular docking studies have further elucidated the comparative biological profiles of these compounds. A study investigating the binding of 32 different p-terphenyls to ubiquitin-specific protease 4 (USP4), a target for anti-inflammatory and anticancer therapies, included compounds from the thelephantin series. mdpi.com This research identified several p-terphenyls, including Telephantins O and M, as potential USP4 binders. mdpi.com Vialinin A itself is a known inhibitor of USP4 and USP5. tocris.comresearchgate.net Thelephantin G, alongside Vialinin A, has also been identified as an inhibitor of sentrin/SUMO-specific protease 1 (SENP1), another enzyme implicated in cancer. frontiersin.org The inhibitory activity against SENP1 was found to be dependent on the catechol moiety of the central benzyl (B1604629) ring in the p-terphenyl skeleton. frontiersin.org

These comparative analyses highlight that while compounds within the Thelephantin family and related p-terphenyls share a common structural framework, subtle variations in their functional groups can lead to differences in their biological targets and cytotoxic potency.

Mechanistic Elucidation of Thelephantin A S Biological Actions

Identification of Molecular Targets for Thelephantin A Activity

This compound's biological effects are initiated through direct interaction with several key molecular targets within the cell. These interactions include the inhibition of specific enzymes and the chelation of metal ions, which in turn disrupt critical cellular signaling cascades.

A significant aspect of this compound's mechanism involves the inhibition of deubiquitinating enzymes (DUBs), particularly members of the ubiquitin-specific peptidase (USP) family. researchgate.nettocris.com Research has identified this compound (often studied under its synonym Vialinin A) as an inhibitor of USP4 and USP5. researchgate.nettocris.com These enzymes are crucial for removing ubiquitin from proteins, thereby regulating protein degradation and signaling.

The inhibitory activity of this compound against these enzymes has been quantified, showing distinct potencies. It acts as an inhibitor for USP4, USP5/isopeptidase T (IsoT), and UCH-L1 with IC50 values of 1.5 µM, 5.9 µM, and 22.3 µM, respectively. tocris.com Conversely, it shows no significant inhibition towards other DUBs like UCH-L3, USP2, and USP8, indicating a degree of selectivity in its action. tocris.com The inhibition of USP4 is considered a key element in the compound's activity. researchgate.net Molecular modeling studies have investigated the interaction, suggesting a binding site around the V98 residue within the DUSP (domain in USP) segment of USP4. researchgate.net

Table 1: Enzyme Inhibition Profile of this compound (Vialinin A)

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| USP4 | 1.5 | tocris.com, |

| USP5/IsoT | 5.9 | tocris.com, |

| UCH-L1 | 22.3 | tocris.com, |

| USP2 | No significant inhibition | tocris.com, |

| USP8 | No significant inhibition | tocris.com, |

| UCH-L3 | No significant inhibition | tocris.com, |

Another identified mechanism of action for this compound and related p-terphenyl (B122091) derivatives is metal ion chelation, specifically the chelation of iron (Fe²⁺). acs.org Cancer cells often have a higher requirement for metal ions like iron compared to normal cells, making chelation a targeted strategy. acs.org The cytotoxicity of these compounds against cancer cells is linked to their ability to bind with and reduce the intracellular concentration of iron. acs.org

Studies have demonstrated that the cytotoxic effects of Thelephantin O, a structurally similar compound, can be significantly reversed by the addition of FeCl₂, but not by other metal salts. acs.org This suggests that iron chelation is a primary event leading to the observed biological effects. The 2',3'-dihydroxy-p-terphenyl structure, present in this compound, is crucial for this metal-chelating activity. acs.org Colorimetric analysis confirms that this compound (Vialinin A) possesses iron-chelating capabilities, a property that is directly correlated with its cytotoxic potential. acs.org This mechanism is believed to be upstream of other cellular events, such as cell cycle arrest. acs.org

This compound influences key cellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a central transcription factor family that regulates inflammation, immunity, cell survival, and proliferation. cellsignal.comnih.govwikipedia.org this compound has been shown to suppress the activation of NF-κB. nih.gov

This suppression is achieved by targeting components upstream of NF-κB itself. For instance, the compound can inhibit the IκB kinase (IKK) complex. nih.govnih.gov IKK activation is a critical step in the canonical NF-κB pathway, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). wikipedia.org By inhibiting IKK, this compound prevents IκBα degradation, thereby keeping NF-κB sequestered in the cytoplasm and blocking the transcription of its target genes. nih.gov This inhibitory effect on the NF-κB pathway contributes significantly to the compound's anti-inflammatory properties. nih.gov

Metal Ion Chelation as a Mechanism (e.g., iron chelation)

Cellular Pathway Perturbation by this compound

The molecular interactions of this compound lead to broader disturbances in cellular pathways, profoundly affecting gene expression and the cellular proteome.

This compound significantly alters gene expression profiles, particularly for genes that regulate the cell cycle. acs.orgmedlineplus.gov The iron-chelating activity of the compound is a key upstream event that triggers these changes. acs.org Iron depletion is known to regulate a multitude of genes involved in cell cycle control. acs.org

In studies with the related compound Thelephantin O, treatment led to the significant up- or down-regulation of numerous genes, resulting in cell cycle arrest at the G1 phase. acs.org The expression of genes that control the G1/S transition is particularly affected. acs.orgmdpi.com This growth-inhibitory effect, mediated by changes in the expression of cell cycle-regulated genes, was shown to be reversed by the addition of iron, confirming that the modulation of gene expression is a direct consequence of iron chelation. acs.org This highlights a clear mechanistic link between the compound's chemical properties and its ability to halt cell proliferation by altering the genetic program of the cell. acs.org

Table 2: Effect of Thelephantin O (a this compound analogue) on Cell Cycle Gene Expression

| Gene Regulation | Number of Genes Significantly Affected (p < 0.01) | Resulting Cellular Effect | Reference |

|---|---|---|---|

| Upregulated | 6 | Cell cycle arrest at G1 phase | acs.org |

| Downregulated | 13 |

Exposure of cells to bioactive compounds like this compound induces significant alterations in the proteome, the entire set of proteins expressed by a cell at a given time. While specific, comprehensive proteomic studies detailing the global effects of this compound are not extensively documented in the reviewed literature, the known mechanisms of action allow for inferred proteomic shifts.

The inhibition of USP4 and USP5 would lead to an accumulation of polyubiquitinated proteins that would otherwise be deubiquitinated by these enzymes. researchgate.net This directly alters the stability and abundance of specific protein substrates. Furthermore, the modulation of the NF-κB signaling pathway would change the expression levels of all proteins whose transcription is dependent on NF-κB. nih.gov Similarly, the observed cell cycle arrest at the G1 phase implies changes in the levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). acs.orgmdpi.com Methods like mass spectrometry-based proteomics are used to identify such drug-induced alterations in protein expression and can reveal profound differences in cellular processes, including metabolism, cell cycle progression, and protein synthesis. diva-portal.orgnih.govbiorxiv.org Analyzing these proteomic changes provides a deeper understanding of the compound's mechanism of action and its impact on cellular life and death decisions. nih.gov

Gene Expression Modulation (e.g., cell cycle-mediated genes)

Biophysical and Computational Studies of this compound-Target Interactions

The exploration of this compound's biological activity at a molecular level has been significantly advanced through the use of biophysical and computational methodologies. These approaches provide critical insights into the direct interactions between this compound and its potential protein targets, offering a rationale for its observed biological effects. A key technique in this endeavor is molecular docking, a computational method that predicts the preferred binding orientation and affinity of one molecule to a second when bound to each other to form a stable complex.

A notable study in this area investigated the interaction of a series of p-terphenyl derivatives, including this compound and its analogues, with Ubiquitin-Specific Protease 4 (USP4). mdpi.comresearchgate.net USP4 is a deubiquitinating enzyme that has been identified as a potential therapeutic target in inflammatory diseases and cancer. mdpi.comresearchgate.net The inhibition of USP4 is considered a key mechanism for the anti-inflammatory properties of related p-terphenyls like Vialinin A. researchgate.net

Molecular docking simulations were performed to calculate the potential energy of interaction (ΔE) between this compound and USP4. mdpi.comresearchgate.net The results of this computational analysis provide a quantitative measure of the binding affinity, with a more negative ΔE value indicating a more stable and favorable interaction. The study identified a specific binding site for these compounds around the valine 98 residue within the DUSP (domain in USP) segment of USP4. mdpi.comresearchgate.net

The calculated binding energies for this compound and several of its related compounds from the docking study against USP4 are detailed in the table below. mdpi.comresearchgate.net This data allows for a comparative analysis of the binding potential among these structurally similar molecules.

| Compound | Calculated Potential Energy of Interaction (ΔE, kcal/mol) with USP4 |

|---|---|

| This compound | -79.97 |

| Thelephantin B | -92.13 |

| Thelephantin C | -76.47 |

| Thelephantin D | -96.31 |

| Thelephantin E | -78.31 |

| Thelephantin F | -103.24 |

| Thelephantin G | -87.40 |

| Thelephantin H | -102.10 |

| Thelephantin I | -82.80 |

| Thelephantin J | -72.04 |

| Thelephantin K | -84.50 |

| Thelephantin L | -70.92 |

| Thelephantin M | -104.40 |

| Thelephantin N | -92.40 |

| Thelephantin O | -105.70 |

| Vialinin A | -108.06 |

| Aurantiotinin A | -118.40 |

The data reveals that while this compound shows a strong predicted binding affinity to USP4, several other derivatives, such as Thelephantin F, H, M, and O, exhibit even more favorable interaction energies. mdpi.comresearchgate.net Notably, Vialinin A and Aurantiotinin A, another p-terphenyl, demonstrated the highest binding affinities among the compounds tested in this particular study. mdpi.comresearchgate.net These computational findings are crucial for structure-activity relationship (SAR) studies, helping to identify the chemical moieties on the p-terphenyl scaffold that are most important for target engagement. Such insights are invaluable for the rational design of novel and more potent inhibitors based on the this compound structure. mdpi.comresearchgate.net

While detailed biophysical studies employing techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the co-crystal structure of this compound with its targets are not extensively available in public literature, the molecular docking studies provide a robust theoretical framework for understanding its mechanism of action at the molecular level. mdpi.comresearchgate.net Further experimental validation using these biophysical methods would be instrumental in confirming the predicted binding modes and providing a more comprehensive picture of the this compound-target interactions.

Structure Activity Relationship Sar Studies of Thelephantin a

Correlating Structural Motifs with Biological Potency and Selectivity

The biological activity of Thelephantin A, a member of the p-terphenyl (B122091) class of natural products, is intricately linked to its specific structural components. Research into its analogues has highlighted several key motifs that are critical for its potency and selectivity.

A pivotal feature of this compound and related cytotoxic p-terphenyls is the presence of an o-dihydroxy (catechol) group on the central benzene (B151609) ring. Current time information in Bangalore, IN.acs.org Structure-activity relationship studies have consistently demonstrated that this specific substitution pattern is essential for their biological activity, particularly their cytotoxicity against cancer cells. acs.orgnih.gov

Research involving newly synthesized p-terphenyl derivatives has revealed that the o-dihydroxy substitution is necessary for both cytotoxicity and iron (Fe²⁺) chelation. acs.org This iron-chelating ability is believed to be a key part of the mechanism behind the cancer-selective cytotoxicity observed with compounds like Thelephantin O. nih.gov The removal or protection of these hydroxyl groups leads to a significant reduction or complete loss of cytotoxic activity. acs.org This underscores the indispensable role of the catechol moiety in the biological action of these compounds. Current time information in Bangalore, IN.nih.gov The correlation between the o-dihydroxy group, iron chelation, and cytotoxicity suggests that the induction of cell cycle arrest in cancer cells by these compounds is mediated by their ability to sequester iron. acs.orgnih.gov

Table 1: Impact of Central Ring Hydroxyl Substitution on Cytotoxicity

| Compound/Derivative | Central Ring Substitution | Biological Activity Noted | Reference |

|---|---|---|---|

| Thelephantin O | 2',3'-dihydroxy (o-dihydroxy) | Necessary for cytotoxicity and Fe²⁺ chelation | nih.gov, acs.org |

| Vialinin A | 2',3'-dihydroxy (o-dihydroxy) | Necessary for cytotoxicity and Fe²⁺ chelation | acs.org |

| Synthetic Analogue 1 | Protected hydroxyls | Loss of cytotoxicity | acs.org |

| Synthetic Analogue 2 | Partially protected hydroxyls | Reduced cytotoxicity | acs.org |

This compound is a diacyloxy-p-terphenyl, and the nature and position of its acyl groups are significant determinants of its biological activity. Thelephantins are often substituted with various acyl groups, such as benzoyl, acetyl, butyroxyl, and n-hexanoxyl groups, at the 2'- and 5'-positions of the central ring. acs.org

The total synthesis of Thelephantin O and other related natural p-terphenyls like Terrestrin C and D, which are unsymmetrical 2',3'-diacyloxy-p-terphenyls, has enabled studies into their cytotoxic effects. These synthetic compounds exhibited notable cytotoxicity against cancer cell lines such as HepG2 and Caco-2. researchgate.net The specific type of acyl group can influence the molecule's properties, such as hydrophobicity and steric bulk, which in turn affects how the molecule interacts with its biological targets. nih.gov For instance, the structure of Thelephantin L contains three benzoyl groups and one acetyl group, highlighting the complexity of acylation in this class of compounds. lookchem.com Altering the acyl groups can modulate the biological activity, suggesting that these peripheral modifications are crucial for fine-tuning the potency and selectivity of this compound derivatives. researchgate.netnih.gov

Significance of the o-Dihydroxy Substitution on p-Terphenyl Core

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to correlate the chemical structure of compounds with their biological activities. wikipedia.orgnih.gov A QSAR model is a mathematical equation that relates physicochemical or structural properties of molecules (descriptors) to their biological effects. wikipedia.orgamazon.com

While specific QSAR models for this compound are not extensively documented in public literature, the principles of QSAR are highly applicable to this class of compounds. A typical QSAR study for this compound derivatives would involve several key steps:

Data Set Preparation : A series of this compound analogues would be synthesized with systematic variations in their structure (e.g., different acyl groups, modifications to the outer phenyl rings). Their biological activity, such as IC₅₀ values against a specific cancer cell line, would be measured. researchgate.net

Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), hydrophobicity (e.g., LogP), and topological indices. excli.deresearchgate.net

Model Development : Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model would be built to find the best correlation between the calculated descriptors and the observed biological activity. researchgate.netnih.gov

Model Validation : The predictive power of the QSAR model must be rigorously validated to ensure it is robust and can accurately predict the activity of new, untested compounds. amazon.com

For this compound derivatives, QSAR could provide valuable insights into how modifications to the acyl groups or other peripheral parts of the molecule quantitatively affect its cytotoxicity. nih.gov For example, a QSAR model could predict the optimal chain length or hydrophobicity of the acyl group for maximum potency. nih.gov Such models are powerful tools for prioritizing the synthesis of new analogues with potentially enhanced activity. amazon.com

Rational Design of this compound Analogues with Enhanced Research Attributes

Rational design is a strategy used in drug discovery to develop new molecules with improved characteristics, such as higher potency, greater selectivity, or better metabolic stability, based on an understanding of their SAR. wiley-vch.deacs.org The total synthesis of this compound and its relatives has paved the way for the rational design of novel analogues. researchgate.netacs.org

The insights gained from SAR studies are the cornerstone of rational design. For this compound, knowing that the o-dihydroxy group is essential for activity ensures that this feature is retained in newly designed analogues. acs.org The design process then focuses on modifying other parts of the molecule, such as the acyl groups, to optimize its properties. For instance, analogues with different ester functionalities can be synthesized to explore their impact on activity and selectivity. researchgate.net

Furthermore, molecular modeling and docking studies can be employed to visualize how this compound analogues might bind to a potential biological target. researchgate.net For example, docking studies on the related p-terphenyl Vialinin A have helped to identify its binding site on the enzyme USP4, providing a structural basis for designing new inhibitors. researchgate.net This structure-based design approach can guide the synthesis of this compound analogues with modifications predicted to enhance their interaction with a target protein, leading to improved research probes or therapeutic candidates. The synthesis of various p-terphenyl derivatives and the evaluation of their anticancer activities serve as a practical application of rational design, aiming to discover new chemotherapeutic agents. nih.gov

Advanced Analytical Research Methodologies for Thelephantin a

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-resolution chromatography is fundamental in natural product chemistry for isolating pure compounds from complex mixtures. hilarispublisher.comrsc.org The primary principle of chromatography involves the differential partitioning of substances between a stationary phase and a mobile phase, leading to their separation. mdpi.com The choice of chromatographic method and the specific conditions are critical for achieving high purity and yield. hilarispublisher.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. wikipedia.org It utilizes high pressure to pump a liquid mobile phase through a column packed with a solid adsorbent stationary phase. wikipedia.org The separation is based on the different interactions of the sample components with the stationary phase. shimadzu.com Factors such as particle size of the stationary phase and column length can be optimized to achieve faster separations with high resolution. lcms.cz For natural product isolation, analytical scale HPLC methods can be efficiently transferred to a semi-preparative scale to obtain pure compounds. rsc.org

Table 1: Key High-Resolution Chromatographic Techniques

| Technique | Principle | Application in Natural Product Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a high-pressure liquid mobile phase. wikipedia.org | Isolation and purification of individual compounds from complex extracts, purity assessment. hilarispublisher.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.com | Metabolite profiling, identification of compounds in complex mixtures. measurlabs.comnii.ac.jp |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds in the gas phase, followed by detection with a mass spectrometer. filab.frthermofisher.com | Analysis of volatile derivatives of natural products. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique that couples the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. measurlabs.comthermofisher.com This hyphenated technique is particularly valuable for the analysis of complex biological samples, enabling the identification and quantification of a wide range of metabolites. resolvemass.canih.gov In the context of natural products, LC-MS is instrumental for metabolite profiling, allowing researchers to identify known compounds and discover new ones within an extract. nii.ac.jp

The process involves introducing a sample into the LC system, where individual components are separated as they pass through the chromatographic column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. measurlabs.com For more in-depth analysis, tandem mass spectrometry (LC-MS/MS) can be employed, where ions are subjected to multiple stages of mass analysis, which is particularly useful for structural elucidation and detecting trace quantities of substances. measurlabs.com

In studies involving related p-terphenyl (B122091) compounds, LC-MS/MS has been a key technique. For instance, it was utilized alongside 2D NMR to identify thelephantin O and vialinin A as principal bioactive components in a research study. nii.ac.jp

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines gas chromatography for separating volatile and semi-volatile compounds with mass spectrometry for their detection and identification. filab.frthermofisher.com This technique is suitable for compounds that are thermally stable and can be vaporized without decomposition. thermofisher.com The sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. Separation occurs based on the compounds' different boiling points and interactions with the stationary phase lining the column. innovatechlabs.com As each compound elutes from the column, it enters the mass spectrometer, is ionized, and detected. innovatechlabs.com

While many complex natural products like Thelephantin A are not sufficiently volatile for direct GC-MS analysis, derivatization can sometimes be employed to create more volatile analogs. The technique has been applied in the analysis of other members of the thelephantin family, such as Thelephantin M. researchgate.net In some instances, crude product mixtures containing related compounds have been analyzed by GC-MS to detect the presence of different isomers. thieme-connect.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Advanced Spectroscopic Methods for Mechanistic and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of novel compounds and for studying their interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. hyphadiscovery.comwiley.com It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. hyphadiscovery.com For complex structures like this compound, a suite of NMR experiments is typically required for full structural elucidation.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons in a molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms, revealing the carbon-hydrogen framework and how different structural fragments are pieced together. mdpi.comhyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about which atoms are close to each other in space, which is critical for determining stereochemistry. hyphadiscovery.com

The structural elucidation of this compound has been noted as challenging due to limited sample availability, which can hamper the acquisition of a full dataset of NMR experiments, particularly for less sensitive experiments like ¹³C NMR. nodai.ac.jp In the broader context of drug metabolite identification, NMR provides definitive structural identification, which can be critical when mass spectrometry data is ambiguous. hyphadiscovery.com

Table 2: Common NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Number, type, and connectivity of proton nuclei. |

| ¹³C NMR | Number and type of carbon nuclei. |

| COSY | Correlation between coupled protons (typically through 2-3 bonds). hyphadiscovery.com |

| HSQC | Correlation between protons and their directly attached carbons. hyphadiscovery.com |

| HMBC | Correlation between protons and carbons over multiple bonds (typically 2-3 bonds). hyphadiscovery.com |

| NOESY | Correlation between protons that are close in space, irrespective of bonding. hyphadiscovery.com |

The study of the optical properties of a molecule, including its absorption and fluorescence characteristics, can provide insights into its electronic structure and potential applications in areas like bio-imaging. While specific studies on the optical and fluorescent properties of this compound derivatives are not widely reported, the general principles can be outlined.

Fluorescence is the emission of light by a substance that has absorbed light. The process involves the excitation of a molecule to a higher electronic state, followed by relaxation and emission of a photon at a longer wavelength. The intensity and wavelength of the emitted light can be sensitive to the molecule's environment, such as pH and polarity. measurlabs.com

For newly synthesized compounds or derivatives, UV-visible spectroscopy would be used to determine the wavelengths of maximum absorption. Fluorescence spectroscopy would then be used to measure the emission spectrum by exciting the molecule at its absorption maximum. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be determined. Changes in these properties upon binding to a biological target could indicate an interaction. While not specific to this compound, studies on other complex organic molecules demonstrate that derivatization can be used to tune optical properties. measurlabs.com

Nuclear Magnetic Resonance (NMR) for Structural Correlation in Complex Systems

Bioanalytical Method Development for this compound in Complex Biological Matrices

Bioanalytical method development is the process of creating and validating analytical procedures to quantify a drug or its metabolites in biological samples such as plasma, urine, or tissue. resolvemass.canih.gov This is a critical component of preclinical and clinical studies. rfppl.co.in A robust and reliable bioanalytical method must be selective, sensitive, accurate, and precise. rfppl.co.in

The development process typically involves several key steps:

Sample Preparation: This is a crucial step to remove interfering components from the biological matrix and to concentrate the analyte of interest. nih.gov Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used. miamioh.edu

Chromatographic Separation: An LC method is developed to separate the analyte from endogenous matrix components and any metabolites. rfppl.co.in

Detection: Mass spectrometry, particularly LC-MS/MS, is the most common detection method in modern bioanalysis due to its high sensitivity and selectivity. nih.gov

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., from the FDA). rfppl.co.in Validation ensures the method is reliable for its intended purpose and includes assessing parameters such as accuracy, precision, selectivity, stability, and the lower limit of quantification. nih.gov

While a specific, validated bioanalytical method for this compound in human plasma or other biological matrices has not been detailed in the available literature, the development of such a method would follow these established principles. For example, a method for another complex natural product, β-lapachone, was developed and validated using LC-MS/MS for quantification in human plasma, demonstrating the feasibility of such an approach for intricate molecules. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thelephantin G |

| Thelephantin H |

| Thelephantin M |

| Thelephantin O |

| Vialinin A |

| β-lapachone |

| 4-hydroxyimidacloprid |

| Inavolisib |

Future Research Directions and Thelephantin a As a Chemical Probe

Development of Thelephantin A as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. mskcc.org The development of this compound into such a tool would require extensive investigation into its selectivity and mechanism of action, for which there is currently no available data.

Use of this compound for Target Validation and Pathway Elucidation

Target validation is the process of confirming that a specific molecular target is directly involved in a disease process and that modulating it is likely to have a therapeutic effect. inovotion.comnih.gov If this compound were found to have a specific biological activity, it could potentially be used to validate its molecular target. This would involve demonstrating that the compound's effect on cells or organisms is a direct result of its interaction with the proposed target. nih.govinnoserlaboratories.com This process helps in understanding the biological pathways in which the target is involved. researchgate.netdntb.gov.ua However, no studies have been published detailing the use of this compound for these purposes.

Design of this compound-Based Tools for Proteomic Studies

Proteomics involves the large-scale study of proteins. aganitha.ai Chemical probes can be modified to create tools for proteomics research, for example, by attaching biotin (B1667282) or fluorescent tags. mskcc.org These tagged probes can help identify the protein targets of the parent compound through techniques like affinity purification followed by mass spectrometry. mdpi.comnih.gov There is no information available on the design or application of this compound-based tools for proteomic analysis.

Strategies for Overcoming Research Challenges in this compound Studies

Research on natural products like this compound often faces challenges such as scarcity from natural sources and difficulties in total synthesis. researchgate.net While the total synthesis of other p-terphenyls like Thelephantin O and G has been achieved, specific challenges related to the synthesis or study of this compound have not been documented. researchgate.netacs.org Overcoming such potential challenges would likely involve the development of efficient synthetic routes to produce sufficient quantities for biological testing and structure-activity relationship studies.

Exploration of Novel Biological Functions and Academic Applications of this compound

The p-terphenyl (B122091) class of compounds is known for a variety of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. nih.govmdpi.com For instance, Thelephantin G is an inhibitor of tumor necrosis factor-α (TNF-α) production, and Thelephantin O exhibits cytotoxicity against cancer cells through iron chelation. acs.orgacs.org Thelephorin A has shown antioxidative activity. researchgate.net While these findings suggest that this compound could possess interesting biological properties, no studies have been published to identify or characterize any novel biological functions or specific academic applications for this particular compound. Future research would be required to isolate or synthesize this compound and screen it for various biological activities.

Concluding Perspectives on Thelephantin a Research

Synthesis of Thelephantin A Research Progress and Gaps

The total synthesis of p-terphenyl (B122091) natural products is a field of active research, driven by the need to confirm structures, provide material for biological testing, and develop novel analogs. While the total synthesis of this compound itself has not been explicitly detailed in scientific literature, significant progress has been made in synthesizing closely related structures, which informs the potential route to this compound and highlights existing challenges.

Research Progress:

A major breakthrough in the field was the first total synthesis of Thelephantin O, an unsymmetrical 2',3'-diacyloxy-p-terphenyl, which shares the core structure of this compound. acs.orgnih.gov This synthetic route proved versatile and was also applied to produce other related p-terphenyls, including Vialinin A and various Terrestrins. acs.orgresearchgate.net The general strategies for constructing the p-terphenyl scaffold most efficiently rely on metal-catalyzed cross-coupling reactions, with the Suzuki reaction being a prominent method. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide to build the three-ring system. nih.gov

Furthermore, the total synthesis of Thelephantin G led to a revision of its initially proposed structure, underscoring the crucial role of chemical synthesis in unambiguously determining the constitution of these complex molecules. mdpi.com The key steps in this synthesis involved a double Suzuki-Miyaura coupling and an esterification reaction to append the side chains. mdpi.com These established synthetic precedents provide a solid foundation and a likely strategic approach for the eventual total synthesis of this compound.

Key Synthetic Strategies for Related p-Terphenyls

| Strategy | Description | Key Reactions | Relevance to this compound |

|---|---|---|---|

| Cross-Coupling | Stepwise construction of the terphenyl core using metal-catalyzed reactions. | Suzuki-Miyaura Coupling, Negishi Coupling. nih.govresearchgate.net | Highly applicable for building the fundamental 1,4-diphenylbenzene skeleton of this compound. |

| Annulation | Formation of the central aromatic ring from open-chain precursors. | [5C + 1C(N)] annulation strategy. lnu.edu.cn | Offers an alternative, metal-free route to multifunctionalized p-terphenyls. |

| Functional Group Interconversion | Introduction of hydroxyl and acyl groups onto the p-terphenyl scaffold. | Protection/deprotection sequences, Esterification. acs.orgresearchgate.net | Crucial for installing the specific benzoyl and hydroxyl functionalities of this compound. |

Gaps in Synthetic Research:

Despite the progress, several gaps and challenges remain in the synthesis of this compound and other complex p-terphenyls.

Lack of Total Synthesis: The most significant gap is the absence of a reported total synthesis for this compound. Without a synthetic route, further biological investigation is limited by the amount of substance that can be isolated from its natural source.

Chemoselectivity: The construction of unsymmetrical p-terphenyls like this compound presents a significant challenge. Controlling the chemoselectivity during sequential cross-coupling reactions to avoid the formation of undesired symmetrical byproducts is a major hurdle. researchgate.net

Regioselective Functionalization: The dense oxygenation pattern on the central ring of many thelephantins requires highly regioselective methods for introducing hydroxyl and, subsequently, acyl groups. The synthesis of this compound would require selective benzoylation, which can be difficult to achieve in the presence of multiple hydroxyl groups.

Outlook for Advancing Understanding of this compound and p-Terphenyl Chemical Biology

The family of p-terphenyls derived from Thelephora fungi has demonstrated a range of intriguing biological activities, positioning them as valuable lead compounds for drug discovery and as tools for chemical biology. researchgate.net The outlook for advancing our understanding of this compound is intrinsically linked to overcoming the synthetic gaps and leveraging the knowledge gained from its congeners.

Elucidating Biological Targets:

The primary impetus for synthesizing this compound is to enable a thorough investigation of its biological activity. Related compounds have been identified as potent inhibitors of several key enzymes, suggesting likely avenues of investigation for this compound.

Protease Inhibition: Vialinin A and Thelephantin G are known inhibitors of sentrin/SUMO-specific protease 1 (SENP1), and Vialinin A also inhibits ubiquitin-specific protease 4 (USP4). researchgate.netfrontiersin.orgfrontiersin.org These proteases are involved in critical cellular processes, and their dysregulation is linked to cancer and inflammatory diseases. mdpi.comfrontiersin.org Molecular docking studies have already begun to probe the structure-activity relationships of thelephantins and terrestrins with USP4, identifying Thelephantin O as a potential binder and providing a framework for future inhibitor design. mdpi.com Synthesized this compound could be screened against these and other proteases to determine its inhibitory profile.

Anticancer Mechanisms: Thelephantin O and Vialinin A exhibit cytotoxicity against human cancer cell lines. nih.govdntb.gov.ua The mechanism for Thelephantin O has been linked to its ability to chelate iron, thereby suppressing cancer cell proliferation. acs.org Investigating this compound for similar iron-chelating properties and exploring its effects on cell cycle progression and apoptosis are logical next steps. nih.gov

Anti-inflammatory and Anti-angiogenic Effects: Vialinin A has been shown to prevent VEGF-induced neovascularization, a key process in tumor growth and metastasis, through its antioxidant and anti-inflammatory activities. nih.gov Given the structural similarity, this compound is a strong candidate for possessing similar anti-inflammatory and anti-angiogenic properties.

Future Research Directions:

The path forward for this compound research is clear. The completion of its total synthesis is the critical next step, which will unlock the potential for a host of chemical biology studies.

Confirm Structure and Enable Biological Studies: Total synthesis will definitively confirm the structure of this compound and provide the necessary quantities for in-depth biological evaluation.

Probe Structure-Activity Relationships (SAR): A robust synthetic route will allow for the creation of a library of this compound analogs. These can be used to systematically probe the SAR for its biological targets. For instance, the role of the benzoyl group versus the acetyl groups found in other thelephantins can be directly compared to understand its influence on target affinity and specificity. frontiersin.org

Develop Advanced Chemical Probes: With a synthetic handle, this compound can be modified to create chemical probes, such as biotinylated or fluorescently-tagged versions. These probes would be invaluable for identifying its direct binding partners in cells and for validating its mechanism of action.

Integrate Computational and Experimental Approaches: The use of molecular docking and other computational methods, as already applied to USP4, can guide the rational design of more potent and selective p-terphenyl-based inhibitors. mdpi.com This synergy between computational prediction and experimental validation will accelerate the development of this compound class for therapeutic applications.

By pursuing these avenues, the scientific community can move from the initial discovery and isolation of this compound to a comprehensive understanding of its chemical biology, potentially unlocking new therapeutic strategies based on the p-terphenyl scaffold.

常见问题

How should researchers design experiments to evaluate Thelephantin A’s bioactivity in preclinical models?

Basic Research Question

To assess bioactivity, begin with in vitro assays (e.g., cytotoxicity, enzyme inhibition) using standardized cell lines or purified targets. Establish dose-response curves and include positive/negative controls to validate assay sensitivity . For in vivo models, select species and administration routes aligned with pharmacokinetic properties of similar compounds. Ensure sample sizes are statistically powered to detect significant effects, and adhere to ethical guidelines for animal studies .

What methodologies address contradictory pharmacological data for this compound across studies?

Advanced Research Question

Contradictions often arise from variability in experimental conditions (e.g., purity, solvent systems) or model systems. Conduct a meta-analysis to identify confounding variables, and replicate key experiments under controlled conditions. Use orthogonal validation methods (e.g., NMR for compound identity, LC-MS for purity) to confirm critical parameters . Statistical tools like ANOVA with post-hoc tests can isolate sources of variance .

How can reproducibility in this compound synthesis be ensured for independent validation?

Basic Research Question

Document synthesis protocols with granular detail: reaction temperatures, solvent ratios, catalyst batches, and purification steps (e.g., column chromatography gradients). Provide raw spectral data (¹H/¹³C NMR, HRMS) in supplementary materials, and cross-reference with established databases (e.g., SciFinder) for verification . Share synthetic intermediates’ characterization to enable stepwise replication .

What advanced strategies optimize this compound’s synthetic yield without compromising stereochemical integrity?

Advanced Research Question

Employ kinetic vs. thermodynamic control in key steps (e.g., cyclization). Use computational modeling (DFT, molecular dynamics) to predict reaction pathways and stereochemical outcomes. Optimize catalyst systems (e.g., asymmetric organocatalysis) and monitor intermediates via in-situ techniques like IR spectroscopy . Compare solvent effects (polar aprotic vs. ionic liquids) on yield and enantiomeric excess .

How should researchers validate this compound’s structural data when crystallography is unavailable?

Basic Research Question

Combine spectroscopic methods: 2D NMR (COSY, HSQC, HMBC) to confirm connectivity, and compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian). Cross-validate mass spectrometry data with isotopic pattern analysis. For stereochemistry, use chiral HPLC or optical rotation comparisons with literature .

What integrative approaches reconcile this compound’s in silico predictions with empirical bioactivity data?

Advanced Research Question

Apply molecular docking to identify binding modes, followed by molecular dynamics simulations to assess stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Use cheminformatics tools (e.g., QSAR models) to correlate structural motifs with activity trends .

How to design appropriate controls for this compound’s mechanistic studies in cellular assays?

Basic Research Question

Include solvent-only controls to rule out vehicle toxicity and use known inhibitors/agonists as positive controls. For genetic models (e.g., CRISPR knockouts), validate target specificity via rescue experiments. Normalize data to housekeeping genes/proteins (e.g., GAPDH, β-actin) and report % inhibition/activation relative to baseline .

What analytical frameworks resolve multi-omics data discrepancies in this compound’s mechanism of action?

Advanced Research Question

Integrate transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings with functional assays (e.g., siRNA knockdown) and prioritize targets via systems biology models .

How to conduct a rigorous literature review on this compound’s research landscape?

Basic Research Question

Use structured databases (PubMed, Web of Science) with Boolean operators (e.g., “this compound AND (synthesis OR bioactivity)”). Screen abstracts for relevance, and categorize studies by methodology (e.g., in vitro vs. in vivo). Critically appraise conflicting results using PRISMA guidelines, and map gaps using SWOT analysis .

What ethical and methodological standards apply to human-derived data in this compound research?

Basic Research Question

Obtain IRB approval for human cell/tissue use, and document informed consent protocols. Anonymize data and adhere to GDPR/HIPAA for storage. Use validated questionnaires and pilot testing to minimize bias in clinical correlations . For biomarker studies, predefine endpoints and blind analysts to clinical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。